Biricodar dicitrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biricodar dicitrate involves the preparation of its pipecolinate derivative. The detailed synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving the formation of the pipecolinate core structure and subsequent modifications to introduce the necessary functional groups .
Industrial Production Methods
Industrial production methods for this compound are also proprietary. Typically, such compounds are produced in specialized pharmaceutical manufacturing facilities that adhere to stringent regulatory standards to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Biricodar dicitrate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, although specific details are not widely available.
Reduction: Reduction reactions may also be possible, depending on the functional groups present.
Substitution: Substitution reactions involving the replacement of functional groups are likely, given the compound’s complex structure.
Common Reagents and Conditions
Common reagents and conditions used in these reactions are not explicitly detailed in the available literature. standard organic chemistry reagents and conditions are typically employed in the synthesis and modification of such compounds .
Major Products Formed
The major products formed from these reactions are primarily the modified versions of this compound, which retain the core pipecolinate structure while introducing new functional groups or modifying existing ones .
Scientific Research Applications
Biricodar dicitrate has several scientific research applications, including:
Chemistry: Used as a modulator in studies involving drug resistance mechanisms.
Biology: Investigated for its role in modulating P-glycoprotein and multidrug resistance protein-1.
Mechanism of Action
Biricodar dicitrate enhances the accumulation of chemotherapy agents in tumor cells by blocking the drug pumps P-glycoprotein and multidrug resistance-associated protein. This action restores the sensitivity of tumors to treatment with chemotherapeutic agents. The molecular targets involved include ATP-binding cassette sub-family B member 5, multidrug resistance-associated protein 1, and ATP-binding cassette sub-family G member 2 .
Comparison with Similar Compounds
Similar Compounds
Verapamil: Another modulator of P-glycoprotein, used to overcome drug resistance.
Cyclosporine A: Known for its immunosuppressive properties and ability to inhibit P-glycoprotein.
Tariquidar: A potent inhibitor of P-glycoprotein, used in research to study drug resistance mechanisms.
Uniqueness
Biricodar dicitrate is unique in its dual action of modulating both P-glycoprotein and multidrug resistance protein-1, making it a valuable tool in overcoming multiple drug resistance mechanisms in cancer treatment .
Properties
CAS No. |
174254-13-8 |
---|---|
Molecular Formula |
C46H57N3O21 |
Molecular Weight |
988.0 g/mol |
IUPAC Name |
1,7-dipyridin-3-ylheptan-4-yl (2S)-1-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C34H41N3O7.2C6H8O7/c1-41-29-20-26(21-30(42-2)32(29)43-3)31(38)33(39)37-19-5-4-16-28(37)34(40)44-27(14-6-10-24-12-8-17-35-22-24)15-7-11-25-13-9-18-36-23-25;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9,12-13,17-18,20-23,27-28H,4-7,10-11,14-16,19H2,1-3H3;2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t28-;;/m0../s1 |
InChI Key |
VDMKJSJJXQDICL-ZXVJYWQYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C(=O)N2CCCCC2C(=O)OC(CCCC3=CN=CC=C3)CCCC4=CN=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C(=O)N2CCCC[C@H]2C(=O)OC(CCCC3=CN=CC=C3)CCCC4=CN=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C(=O)N2CCCCC2C(=O)OC(CCCC3=CN=CC=C3)CCCC4=CN=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
iricodar Incel N-(2-oxo-2-(3,4,5-trimethoxyphenyl)acety)piperidine-2-carboxylic acid 1,7-bis(3-pyridyl)-4-heptyl ester VX 710 VX-710 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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